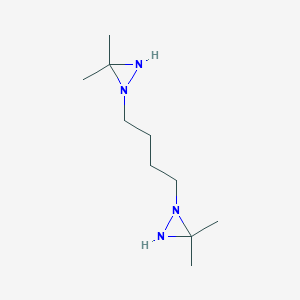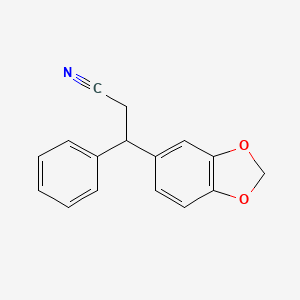
N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by its complex structure, which includes a piperidine ring substituted with benzyl, cyclopentyl, and phenylethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of N-benzylmaleimide with secondary amines. The reaction proceeds at the double C=C bond, leading to the formation of substituted succinimides . The reaction conditions often include the use of solvents like 1,4-dioxane and temperatures ranging from room temperature to 80-90°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary widely depending on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological systems, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the field of pain management.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect neurotransmitter systems and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives such as fentanyl and its analogs. These compounds share structural similarities but may differ in their pharmacological properties and potency .
Uniqueness
N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H34N2 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C25H34N2/c1-3-9-22(10-4-1)15-18-27(21-23-11-5-2-6-12-23)25-16-19-26(20-17-25)24-13-7-8-14-24/h1-6,9-12,24-25H,7-8,13-21H2 |
Clave InChI |
GYEARUVEOORDAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2CCC(CC2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12485487.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12485489.png)

![Ethyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485500.png)
![1-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)propan-2-ol](/img/structure/B12485504.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B12485506.png)


![1-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-4-methylpiperazine](/img/structure/B12485538.png)
![2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12485547.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(4-methoxybenzyl)methanamine](/img/structure/B12485550.png)
![Methyl 5-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12485555.png)
![5-bromo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12485561.png)
![2-methoxy-3-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12485562.png)
